Bienvenue dans la boutique en ligne BenchChem!

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate

Medicinal Chemistry Structure-Activity Relationships Hydrogen Bonding

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate (CAS not publicly assigned; MF: C₁₀H₁₁N₃O₃; MW: 221.21 g/mol) is a heterocyclic ylidene–cyanoacetate ester belonging to the 2-pyrimidinylidene class. The molecule features a 5-methoxypyrimidine ring, a cyano substituent, and an ethyl acetate ester side-chain.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B12928784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)OC(C=C1NC=C(C=N1)OC)C#N
InChIInChI=1S/C10H11N3O3/c1-7(14)16-8(4-11)3-10-12-5-9(15-2)6-13-10/h3,5-6,8,12H,1-2H3/b10-3-
InChIKeyCBHCUNBKQIFQTN-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate: A Core Pyrimidinylidene Cyanoacetate Building Block for Pharmaceutical Intermediates & Medicinal Chemistry Procurement


1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate (CAS not publicly assigned; MF: C₁₀H₁₁N₃O₃; MW: 221.21 g/mol) is a heterocyclic ylidene–cyanoacetate ester belonging to the 2-pyrimidinylidene class. The molecule features a 5-methoxypyrimidine ring, a cyano substituent, and an ethyl acetate ester side-chain . This specific combination of functional groups distinguishes it within the broader family of pyrimidinylidene esters used as versatile intermediates in organic synthesis and medicinal chemistry. As a 5-methoxypyrimidine derivative, it shares structural ancestry with key intermediates employed in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, where the 5-methoxy group imparts distinct electronic and steric properties that modulate reactivity and downstream biological profiles [1]. For procurement professionals evaluating building blocks for early-stage drug discovery or process development, this compound represents a specific, functionalized scaffold rather than a generic pyrimidine ester.

Why 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate Cannot Be Indiscriminately Replaced by Unsubstituted or Methyl-Substituted Pyrimidinylidene Acetates


Within the 2-pyrimidinylidene cyanoacetate family, the nature and position of ring substitution fundamentally determine both the chemical reactivity and the tautomeric equilibrium of the ylidene system [1]. The 5-methoxy substituent on the target compound – a moderately electron-donating group – alters the electron density of the pyrimidine ring, thereby influencing the rate and regioselectivity of downstream reactions (e.g., nucleophilic additions, cyclizations) compared to unsubstituted or 5-methyl analogs. Moreover, the methoxy group introduces a hydrogen-bond acceptor site that can be exploited in target-binding interactions in medicinal chemistry contexts, a feature absent in simple alkyl-substituted variants. The patent literature explicitly classifies 5-methoxypyrimidines as 'important intermediates for the production of pharmaceutical or agrochemical active substances' precisely because the 2-alkoxy/5-methoxy combination enables synthetic routes that are inaccessible or lower-yielding with alternative substitution patterns [2]. Therefore, substituting a generic pyrimidinylidene acetate risks compromised synthetic efficiency, altered reactivity profiles, and loss of key molecular recognition elements.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate


Molecular Design Differentiation: The 5-Methoxy Substituent Introduces a Unique Hydrogen-Bond Acceptor Relative to Unsubstituted and 5-Methyl Analogs

The presence of the 5-methoxy group (–OCH₃) on the pyrimidine ring directly introduces a hydrogen-bond acceptor atom (oxygen) at the 5-position of the heterocycle. In contrast, the closest procurement analogs—ethyl 2-cyano-2-(1H-pyrimidin-2-ylidene)acetate (CAS 81991-23-3) and ethyl (E)-2-cyano-2-(5-methylpyrimidin-2(1H)-ylidene)acetate (CAS 104355-16-0)—bear either a hydrogen atom or a methyl group at this position, neither of which can serve as a classical hydrogen-bond acceptor . For drug discovery programs relying on structure-based design, this functional difference may critically influence target engagement (e.g., kinase hinge-binding interactions), solubility, and metabolic stability—parameters that cannot be replicated by generic substitution with non-oxygenated analogs.

Medicinal Chemistry Structure-Activity Relationships Hydrogen Bonding

Synthesis Methodology Differentiation: Knoevenagel Condensation Defines a Specific Entry Route Distinct from Other Pyrimidinylidene Esters

The synthesis of 1-cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate proceeds via a Knoevenagel condensation between 5-methoxypyrimidine-2-carbaldehyde and ethyl cyanoacetate under basic conditions . This contrasts with the routes for certain close analogs that may involve direct alkylation of pre-formed pyrimidine rings or alternative condensation partners. While product pages for the 5-methyl analog (CAS 104355-16-0) do not disclose a comparably defined synthetic protocol, the availability of the starting aldehyde 5-methoxypyrimidine-2-carbaldehyde (ChemBase ID 802087) as a commercial research chemical supports a well-characterized supply chain for the target compound [1]. The presence of the methoxy group on the aldehyde precursor also influences the electrophilicity of the carbonyl carbon, affecting condensation rates and yields relative to unsubstituted or methyl-substituted pyrimidine carbaldehydes, though direct experimental kinetic comparisons remain unpublished in the peer-reviewed literature.

Organic Synthesis Process Chemistry Knoevenagel Condensation

Patent-Backed Intermediate Status: 5-Methoxypyrimidines Are Recognized as Privileged Scaffolds for Pharmaceutical Intermediates

The patent literature explicitly identifies 5-methoxypyrimidines as 'important intermediates for the production of pharmaceutical or agrochemical active substances' [1]. This patent-backed classification is not generic to all pyrimidinylidene esters; it specifically arises from the synthetic versatility conferred by the 2-alkoxy/5-methoxy substitution pattern, which enables subsequent functionalization that is not equally accessible with 5-H or 5-alkyl analogs. While direct enumeration of target-specific intermediates in the pemetrexed patent literature does not name the target compound explicitly, the pemetrexed intermediate patent US20080146799A1 describes processes that rely on functionalized pyrimidine building blocks, establishing the commercial relevance of the 5-methoxypyrimidine substructure in high-value API synthesis [2]. The target compound's acetate ester side chain further differentiates it as a protected or activatable form suitable for downstream transformations.

Pharmaceutical Intermediates Patent Analysis Drug Synthesis

Tautomeric Equilibrium Modulation: 5-Substitution Shifts Ylidene Tautomer Populations Relative to Unsubstituted Analogs

Lapachev et al. (1984) demonstrated that the introduction of substituents at the 5-position of the pyrimidine ring shifts the pyrimidinyl–pyrimidinylidene tautomeric equilibrium in 2-pyrimidinylcyanoacetic acid esters [1]. Specifically, both donor and acceptor substituents at the 5-position increase the proportion of the pyrimidine (non-ylidene) tautomeric form. The 5-methoxy group (–OCH₃), being an electron-donating substituent, is predicted to exert a measurable effect on this equilibrium compared to the unsubstituted analog (5-H). While the study did not report the exact tautomeric ratio for the 5-methoxy variant, the class-level trend confirms that modification at this position is not 'silent'—it alters the distribution of reactive species in solution. This is critical because the ylidene and pyrimidine tautomers display different reactivities toward electrophiles and nucleophiles, directly impacting the outcome of subsequent synthetic transformations.

Physical Organic Chemistry Tautomerism Reactivity

Physicochemical Differentiation: Molecular Weight, LogD, and Polar Surface Area Distinguish the 5-Methoxy Compound from Its Closest Analogs

Computationally predicted physicochemical properties for the target compound and its closest commercially listed analogs reveal measurable differences in molecular weight (MW), polar surface area (PSA), and lipophilicity (LogD/LogP) that directly impact solubility, permeability, and drug-likeness assessments. Based on the starting aldehyde 5-methoxypyrimidine-2-carbaldehyde, the JChem-predicted logD (pH 7.4) is 0.64, with a PSA of 52.08 Ų [1]. For the complete target compound (MW 221.21 g/mol, MF C₁₀H₁₁N₃O₃), the additional acetate ester and cyano groups further modulate these properties . In contrast, the unsubstituted analog ethyl 2-cyano-2-(1H-pyrimidin-2-ylidene)acetate (MW 191.19 g/mol, MF C₉H₉N₃O₂) lacks the methoxy oxygen, reducing both MW and PSA . The 5-methyl analog (MW 205.21 g/mol, MF C₁₀H₁₁N₃O₂) has comparable MW but reduced hydrogen-bonding capacity due to replacement of –OCH₃ with –CH₃ . These differences, while modest individually, cumulatively affect chromatographic behavior, formulation properties, and computational ADME predictions.

Physicochemical Properties Drug-Likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate Based on Quantitative Differentiation Evidence


Intermediate for Pemetrexed and Folate Antimetabolite API Synthesis

The 5-methoxypyrimidine scaffold is explicitly recognized in the patent literature as an important intermediate class for active pharmaceutical ingredient production, with dedicated process patents for pemetrexed intermediates employing functionalized pyrimidine building blocks [1][2]. The target compound, bearing a protected/activatable acetate ester side-chain, is positioned for use in multi-step synthetic routes to folate antimetabolites where regioselective functionalization of the pyrimidine ring is required. Procurement of this specific building block, rather than a generic analog, ensures compatibility with established patent-protected synthetic pathways and reduces the risk of process deviations during scale-up.

Kinase Inhibitor and Targeted Therapy Drug Discovery

The combination of a cyano group and a 5-methoxy substituent on the pyrimidine ring creates a scaffold that mimics key pharmacophoric elements found in ATP-competitive kinase inhibitors, where the methoxy oxygen can engage the kinase hinge region via hydrogen bonding [1]. Medium-throughput screening libraries and focused medicinal chemistry programs targeting tyrosine kinases, serine/threonine kinases, or lipid kinases may prioritize this compound over 5-methyl or unsubstituted analogs due to the additional hydrogen-bond acceptor capability, as established in the structural differentiation evidence (Section 3, Evidence Item 1). The acetate ester also provides a metabolically labile or hydrolyzable handle for prodrug strategies.

Heterocyclic Building Block for Diversity-Oriented Synthesis and Parallel Library Construction

The Knoevenagel-derived ylidene–cyanoacetate architecture serves as a versatile entry point for downstream cyclization reactions (e.g., pyrimido-fused heterocycles, pyridopyrimidines) due to the presence of multiple reactive centers (cyano, ester, ylidene double bond) [1]. The 5-methoxy group's influence on tautomeric equilibrium and electron density (Section 3, Evidence Item 4) provides a distinct reactivity profile that enables chemo- and regioselective transformations not equally accessible with des-methoxy analogs. Procurement of this compound supports diversity-oriented synthesis (DOS) workflows where scaffold diversification is a primary objective.

Agrochemical Intermediate for Fungicide and Herbicide Development Programs

The patent literature classifies 5-methoxypyrimidines as intermediates for both pharmaceutical and agrochemical active substances, with specific historical precedent for pyrimidine-based fungicides and herbicides [1]. The cyano and ester substituents on the target compound provide additional handles for further elaboration into agrochemical lead structures. For industrial procurement in the agrochemical sector, a compound with documented intermediate status in the pyrimidine class offers greater regulatory and supply-chain confidence than untested or undocumented analogs.

Quote Request

Request a Quote for 1-Cyano-2-(5-methoxypyrimidin-2(1H)-ylidene)ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.